molecular formula C25H22N6O4 B2993922 N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide CAS No. 1251583-41-1

N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide

Cat. No.: B2993922
CAS No.: 1251583-41-1
M. Wt: 470.489
InChI Key: IHKJLKKIYDCGMN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, oxadiazole, triazolo, and pyridine moieties, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo[4,3-a]pyridine structure, followed by the introduction of the oxadiazole and acetamide groups. Common reagents used in these reactions include ethyl acetate, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: Its chemical stability and reactivity make it a candidate for use in various industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide: is compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O4/c1-3-34-20-9-5-4-8-19(20)26-21(32)15-31-25(33)30-14-6-7-18(23(30)28-31)24-27-22(29-35-24)17-12-10-16(2)11-13-17/h4-14H,3,15H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKJLKKIYDCGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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